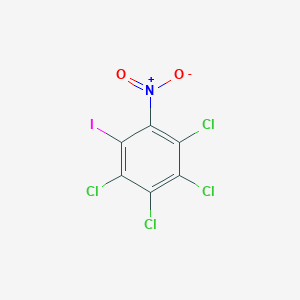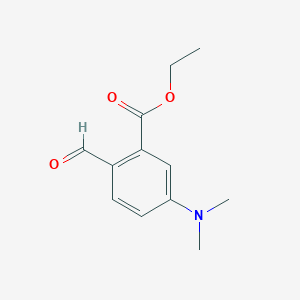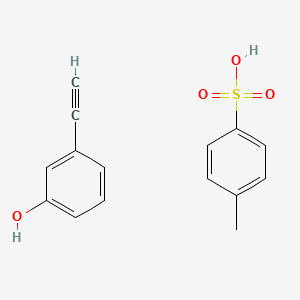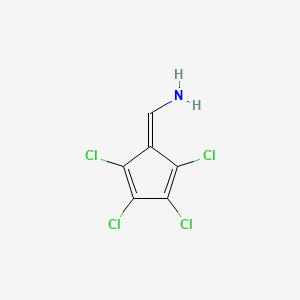
2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-cyanophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-cyanophenyl ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by the presence of a propenoic acid backbone, a methoxyphenyl group, and a cyanophenyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-cyanophenyl ester typically involves the esterification of 3-(4-methoxyphenyl)-2-propenoic acid with 4-cyanophenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-cyanophenyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-cyanophenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for biological assays.
Industry: The compound is used in the production of polymers, coatings, and other materials with specific chemical properties.
作用機序
The mechanism of action of 2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-cyanophenyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxyphenyl and cyanophenyl groups play a crucial role in determining the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester
- 2-Propenoic acid, 3-(4-methoxyphenyl)-
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-cyanophenyl ester is unique due to the presence of the cyanophenyl ester group. This functional group imparts distinct chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets. Additionally, the combination of methoxyphenyl and cyanophenyl groups enhances the compound’s versatility in various applications.
特性
CAS番号 |
56131-62-5 |
|---|---|
分子式 |
C17H13NO3 |
分子量 |
279.29 g/mol |
IUPAC名 |
(4-cyanophenyl) 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H13NO3/c1-20-15-7-2-13(3-8-15)6-11-17(19)21-16-9-4-14(12-18)5-10-16/h2-11H,1H3 |
InChIキー |
BOJGDNBMESRWSE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)




![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)

![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)


